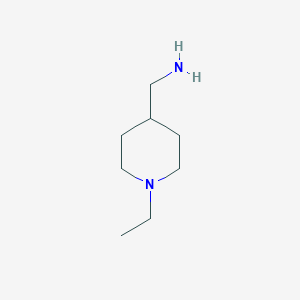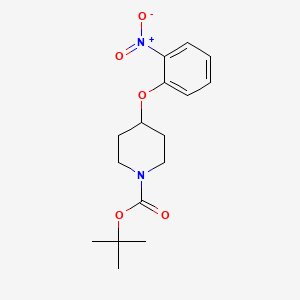
3,4-dihydro-2H-1,4-benzoxazine-2-carbonitrile
Overview
Description
3,4-dihydro-2H-1,4-benzoxazine-2-carbonitrile is a chemical compound with the molecular formula C9H8N2O . It is a heterocyclic compound that contains a benzene ring fused to a 1,4-oxazine ring .
Synthesis Analysis
The synthesis of 3,4-dihydro-2H-1,4-benzoxazine derivatives has been carried out in excellent overall yields through the ring opening of epoxides with arylsulfonamides, followed by cyclization of the hydroysulfonamides . Another method involves Lewis acid-catalyzed S N 2-type ring opening of activated aziridines with 2-halophenols followed by Cu (I)-catalyzed intramolecular C-N cyclization .Molecular Structure Analysis
The molecular structure of this compound has been analyzed using a multipolar atom model . The InChIKey for this compound is YSTANLOUKDVPGJ-UHFFFAOYSA-N .Physical and Chemical Properties Analysis
The molecular weight of this compound is 160.17 g/mol . It has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 3 . The compound has a topological polar surface area of 45 Ų .Scientific Research Applications
Synthesis Methods
- A novel synthesis method for 3,4-dihydro-2H-1,4-benzoxazines, including 3,4-dihydro-2H-1,4-benzoxazine-2-carbonitrile, has been developed using 2-aminophenol as the starting material. This method offers a new approach to producing these compounds (詹淑婷, 2012).
- The synthesis of 3,4-dihydro-2H-1,4-benzoxazine-2-acetates and related compounds was explored, demonstrating the potential for creating a variety of analogs (Y. Masuoka et al., 1986).
- An environmentally friendly synthesis method for 2-substituted 3,4-dihydro-2H-1,4-benzoxazines has been developed, highlighting the significance of sustainable approaches in chemical synthesis (D. Albanese et al., 2003).
Safety and Hazards
Biochemical Analysis
Biochemical Properties
3,4-Dihydro-2H-1,4-benzoxazine-2-carbonitrile plays a significant role in biochemical reactions due to its interaction with various enzymes, proteins, and other biomolecules. This compound has been shown to interact with potassium channels, particularly the ATP-sensitive potassium channels (K_ATP channels). These channels are crucial for regulating membrane potential and cellular excitability. The interaction of this compound with K_ATP channels can lead to hyperpolarization of the cell membrane, which affects cellular signaling and function .
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. This compound has been found to influence cell proliferation, particularly in endothelial cells. It promotes the proliferation of human umbilical vein endothelial cells, which is essential for angiogenesis and vascular repair . Additionally, this compound affects cell signaling pathways by modulating the activity of potassium channels, leading to changes in gene expression and cellular metabolism.
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with biomolecules and modulation of enzyme activity. The compound binds to potassium channels, causing hyperpolarization of the cell membrane. This hyperpolarization affects the activity of various enzymes and proteins involved in cellular signaling pathways. Additionally, this compound can influence gene expression by altering the activity of transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The stability and degradation of the compound are important factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable at room temperature, but its activity may decrease over extended periods . Long-term exposure to the compound can lead to sustained changes in cellular signaling and function, which are important considerations for in vitro and in vivo studies.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may promote beneficial effects such as enhanced cell proliferation and improved vascular function. At higher doses, this compound can exhibit toxic or adverse effects, including cellular toxicity and disruption of normal cellular processes . Understanding the dosage-dependent effects is crucial for determining the therapeutic potential and safety of the compound.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate its metabolism. The compound can affect metabolic flux and metabolite levels by modulating the activity of key enzymes involved in cellular metabolism. For example, its interaction with potassium channels can influence the production of ATP and other metabolites, thereby affecting overall cellular energy balance .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the localization and accumulation of the compound in different cellular compartments. The compound’s ability to interact with potassium channels also influences its distribution, as these channels are present in various tissues and cell types .
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. The compound is known to target specific compartments or organelles within the cell, guided by targeting signals or post-translational modifications. For instance, its interaction with potassium channels can direct it to the cell membrane, where it exerts its effects on cellular signaling and function .
Properties
IUPAC Name |
3,4-dihydro-2H-1,4-benzoxazine-2-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N2O/c10-5-7-6-11-8-3-1-2-4-9(8)12-7/h1-4,7,11H,6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YSTANLOUKDVPGJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(OC2=CC=CC=C2N1)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00383724 | |
| Record name | 3,4-dihydro-2H-1,4-benzoxazine-2-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00383724 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
160.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
86267-86-9 | |
| Record name | 3,4-dihydro-2H-1,4-benzoxazine-2-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00383724 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is a novel synthetic route for 3,4-dihydro-2H-1,4-benzoxazine-2-carbonitrile?
A1: A new method for synthesizing this compound utilizes 2-aminophenol as a starting material. [] The process involves synthesizing 2-azidophenol followed by a one-pot reaction with alkenes containing electron-withdrawing groups like -CN. This method allows for the creation of various 3,4-dihydro-2H-benzo[1,4]oxazine derivatives, including this compound, with different substituents. []
Q2: How is the three-dimensional structure of this compound described?
A2: The crystal structure of this compound reveals a half-chair conformation. [] The amide nitrogen atom is positioned nearly within the plane formed by its three neighboring carbon atoms. [] The crystal packing is characterized by weak intermolecular C-H…O and C-H…π hydrogen bonds. []
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[3-(Dimethylamino)propoxy]benzaldehyde](/img/structure/B1306143.png)






![2-chloro-1-[2,5-dimethyl-1-(4-methylphenyl)-1H-pyrrol-3-yl]-1-ethanone](/img/structure/B1306160.png)
![tert-Butyl 6-bromo-4-oxospiro[chroman-2,4'-piperidine]-1'-carboxylate](/img/structure/B1306161.png)


![5-[(4,5-dimethyl-4H-1,2,4-triazol-3-yl)thio]-2-furaldehyde](/img/structure/B1306165.png)

